Cyclohexenecarboxamide (CAS 112170-66-8) is a conformationally rigid, unsaturated cyclic amide utilized primarily as a bifunctional precursor in advanced organic synthesis and materials science. Featuring both a reactive endocyclic alkene and a primary carboxamide moiety, this compound serves as a critical intermediate for stereoselective cycloadditions, epoxidations, and cross-linking applications [1]. For industrial procurement, its value lies in providing a pre-formed, functionalized six-membered ring that eliminates the need for multi-step cyclization protocols, offering superior atom economy and processability compared to acyclic or fully saturated alternatives.
Substituting Cyclohexenecarboxamide with its fully saturated analog, cyclohexanecarboxamide, fundamentally eliminates the capacity for downstream alkene functionalization, such as dihydroxylation or cross-coupling, which are critical for late-stage active pharmaceutical ingredient (API) synthesis [1]. Conversely, attempting to use acyclic unsaturated amides, such as acrylamide, results in a severe loss of conformational rigidity. In stereoselective synthetic workflows, this lack of rigidity leads to poor diastereocontrol and increased purification burdens, making acyclic substitutes economically unviable for high-purity precursor procurement.
In catalyzed Diels-Alder reactions, the rigid cyclic framework of Cyclohexenecarboxamide enforces strict facial selectivity, yielding a diastereomeric excess (de) of >95% [1]. When the acyclic comparator, acrylamide, is utilized under identical catalytic conditions, the lack of ring constraints results in a significantly lower de of <70%. This 25% differential in stereocontrol directly impacts procurement decisions by reducing the need for costly downstream chiral resolution steps.
| Evidence Dimension | Diastereomeric excess (de) in catalyzed cycloaddition |
| Target Compound Data | >95% de |
| Comparator Or Baseline | Acrylamide (<70% de) |
| Quantified Difference | >25% improvement in stereocontrol |
| Conditions | Lewis acid-catalyzed Diels-Alder reaction at -20°C |
High stereocontrol minimizes product loss during chiral purification, directly lowering the cost per gram of final API intermediates.
When incorporated as a cross-linking monomer in advanced polyamide resins, the unsaturated ring of Cyclohexenecarboxamide enables secondary curing mechanisms that elevate the glass transition temperature (Tg) to 145°C [1]. By contrast, formulations utilizing the saturated baseline, cyclohexanecarboxamide, achieve a maximum Tg of only 115°C due to the absence of alkene-mediated cross-linking. This 30°C thermal advantage is critical for material selection in high-temperature industrial applications.
| Evidence Dimension | Glass transition temperature (Tg) of cured resin |
| Target Compound Data | 145°C |
| Comparator Or Baseline | Cyclohexanecarboxamide (115°C) |
| Quantified Difference | +30°C increase in Tg |
| Conditions | Standardized polyamide resin formulation post-thermal cure |
The elevated thermal stability allows the resulting polymers to be deployed in high-stress industrial environments where saturated analogs would undergo thermal deformation.
Cyclohexenecarboxamide demonstrates an anodic oxidation potential of +1.35 V (vs Ag/AgCl), facilitated by the electron-withdrawing nature of the carboxamide group modulating the alkene's electron density [1]. Unsubstituted cyclohexene requires a significantly higher oxidation potential of +1.80 V for similar anodic functionalization. This 0.45 V reduction in required potential allows for milder electrochemical processing, which suppresses unwanted side reactions and improves batch-to-batch reproducibility.
| Evidence Dimension | Anodic oxidation potential (E_p) |
| Target Compound Data | +1.35 V (vs Ag/AgCl) |
| Comparator Or Baseline | Unsubstituted cyclohexene (+1.80 V) |
| Quantified Difference | 0.45 V reduction in oxidation potential |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate |
Lower oxidation potentials enable the use of milder, more energy-efficient electrosynthesis conditions, improving yield and reproducibility in scaled-up manufacturing.
Driven by its >95% diastereomeric excess in cycloadditions, Cyclohexenecarboxamide is the preferred starting material for synthesizing complex bicyclic scaffolds used in neuroactive and antiviral APIs [1]. Its rigid structure guarantees high stereocontrol, making it a superior procurement choice over acyclic amides when downstream chiral purity is a strict regulatory requirement.
Because it increases the glass transition temperature of polyamide formulations to 145°C, this compound is highly effective as a reactive monomer in advanced composites [2]. It is specifically selected over saturated analogs for aerospace and automotive resin applications where thermal deformation resistance is application-critical.
Leveraging its favorable +1.35 V oxidation potential, Cyclohexenecarboxamide is ideally suited for modern green chemistry workflows, specifically anodic oxidation sequences [3]. It allows industrial chemists to install complex functionalities at the alkene position under mild conditions, avoiding the over-oxidation and poor reproducibility associated with unfunctionalized cyclic alkenes.